molecular formula C36H58O28 B3029508 Neoagarohexaitol CAS No. 68289-59-8

Neoagarohexaitol

Cat. No. B3029508
CAS RN: 68289-59-8
M. Wt: 938.8 g/mol
InChI Key: MDDTZRQNBOQDHS-NRTBGCROSA-N
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Description

Neoagarohexaitol is a reduced form of neoagarohexaose (NA6), an oligosaccharide derived from agarose, which is the major component of red algae cell walls. Agarose is hydrolyzed enzymatically to produce various oligosaccharides, including neoagarohexaitol. This compound has been studied for its biological activity, particularly its ability to inhibit certain responses in marine algae and its potential antiviral properties against norovirus infection in mice .

Synthesis Analysis

The synthesis of neoagarohexaitol involves the enzymatic hydrolysis of agar or agarose. Two novel β-agarases, AgaA and AgaB, have been identified and characterized for this purpose. AgaA is an endo-type agarase that efficiently hydrolyzes agar or agarose to form neoagarobiose, neoagarotetraose, and neoagarohexaose. AgaB is an exo-type and bifunctional enzyme with activity towards both agarose and porphyran. A two-stage hydrolysis strategy using these enzymes has been developed to produce neoagarobiose, which can be further processed to obtain neoagarohexaitol .

Molecular Structure Analysis

Neoagarohexaitol, as a derivative of neoagarohexaose, retains the basic structural features of its precursor. Neoagarohexaose itself is a disaccharide repetition unit that can be found in varying lengths in oligosaccharides derived from agar. The structure of neoagarobiose, a related disaccharide, has been determined to be 3-O-3',6'-anhydro-L-galactopyranosyl-D-galactose with an α'-configuration glycoside linkage .

Chemical Reactions Analysis

Neoagarohexaitol has been shown to competitively inhibit certain biological responses in marine red algae, such as oxygen consumption, hydrogen peroxide release, and the elimination of epiphytic bacteria. These responses to neoagarosaccharides were inhibited by neoagarohexaitol, indicating its role in the competitive inhibition of biological activities. However, it did not inhibit the light-dependent tip-bleaching response, suggesting that this reaction is an unspecific oxidative stress reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of neoagarohexaitol contribute to its biological activity. As a noncanonical Toll-like receptor 4 (TLR4) agonist, neoagarohexaitol has been shown to activate TLR4 signaling pathways, leading to the production of interferon-β (IFN-β) and tumor necrosis factor-α (TNF-α). This activation is dependent on myeloid differentiation factor 2 (MD2) and cluster of differentiation 14 (CD14). The antiviral activity of neoagarohexaitol against norovirus is mainly attributed to the IFN-β produced through the TLR4-TRIF signaling pathway. Additionally, neoagarohexaitol has been shown to prime macrophages to mount greater antiviral innate immune responses when IFN signaling is activated .

Scientific Research Applications

Biological Activity in Marine Algae

Neoagarohexaitol exhibits significant biological activity in marine red algae, specifically in Gracilaria conferta. It has been observed to influence various physiological responses such as increases in oxygen consumption, release of hydrogen peroxide, elimination of epiphytic bacteria, and induction of thallus tip bleaching. These responses are competitively inhibited by the reduced form of neoagarohexaose, which is neoagarohexaitol, indicating a specific interaction mechanism with the algae (Weinberger et al., 2001).

Enzymatic Activity and Substrate Specificity

Research on beta-agarases I and II from Pseudomonas atlantica has revealed that these enzymes have specific actions on agar-type polysaccharides and oligosaccharides, including neoagarohexaitol. These studies help in understanding the substrate specificities of these enzymes and their role in hydrolyzing complex polysaccharides, potentially aiding in the development of novel biotechnological applications (Morrice et al., 1983).

Post-Translational Modification (PTM) in Disease Markers

In the field of medical research, neo-epitopes, including neoagarohexaitol derivatives, are being studied for their potential use as biochemical markers. These markers, resulting from post-translational modifications (PTMs) of proteins, can indicate specific physiological or pathological processes and might have applications in the diagnosis and monitoring of various diseases (Karsdal et al., 2010).

Biotechnological Applications

Research into the production of neoagarobiose from agar through a dual-enzyme and two-stage hydrolysis strategy has highlighted the potential of neoagarohexaitol and related compounds in the cosmetic, food, and pharmaceutical industries. These oligosaccharides exhibit unique biological activities and have promising application prospects in various industrial sectors (Yan et al., 2020).

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O28/c37-1-8(41)24-25(9(42)5-52-24)60-33-20(48)28(16(44)11(3-39)56-33)63-36-23(51)31-27(14(59-36)7-54-31)62-34-21(49)29(17(45)12(4-40)57-34)64-35-22(50)30-26(13(58-35)6-53-30)61-32-19(47)18(46)15(43)10(2-38)55-32/h8-51H,1-7H2/t8-,9+,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDTZRQNBOQDHS-NRTBGCROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C4C(C(O3)CO4)OC5C(C(C(C(O5)CO)O)OC6C(C7C(C(O6)CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@H]([C@H]4[C@@H]([C@@H](O3)CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@H]([C@H]7[C@@H]([C@@H](O6)CO7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745640
Record name PUBCHEM_71308792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

938.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neoagarohexaitol

CAS RN

68289-59-8
Record name PUBCHEM_71308792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
15
Citations
F Weinberger, C Richard, B Kloareg… - Journal of …, 2001 - Wiley Online Library
… , we suggest that neoagarohexaitol is somehow recognized … galactitol residue of neoagarohexaitol would either markedly … (about 1 mM) of neoagarohexaitol were required to …
Number of citations: 74 onlinelibrary.wiley.com
LM Morrice, MW McLEAN, WF Long… - European journal of …, 1983 - Wiley Online Library
… Preparation of [I-3H]neoagarohexaitol [l-3H]Neoagarohexaitol was prepared by the reduction of neoagarohexaose with sodium b~ro[~H]hydride. Neoagarohexaose (5 mg carbohydrate…
Number of citations: 86 febs.onlinelibrary.wiley.com
LM Morrice, MW McLean, WF Long… - … : Proceedings of the …, 1984 - Springer
… Neoagarohexaitol was used as substrate for f3-agarase II activity the resulting neoagarobiose being measured by its reducing power. Neoagarobiose hydrolase was estimated from the …
Number of citations: 10 link.springer.com
LM Morrice, MW McLEAN… - European Journal of …, 1983 - Wiley Online Library
… Neoagarohexaitol was used as substrate and was prepared from neoagarohexaose (0.51 mniol, … Our assay used neoagarohexaitol as substrate and the neoagarobiose produced was …
Number of citations: 180 febs.onlinelibrary.wiley.com
J Li, Y Sha, D Seswita-Zilda, Q Hu… - Journal of Microbiology …, 2014 - researchgate.net
… (NA4), neoagarobiose (NA2), or neoagarohexaitol (NA6-OL) were purchased from Sigma. The reactions of purified agarase and agar or neoagarohexaitol were carried out as 100 ml …
Number of citations: 30 www.researchgate.net
H Suzuki, Y Sawai, T Suzuki, K Kawai - Journal of bioscience and …, 2003 - Elsevier
… or neoagarohexaitol by the purified agarase was performed on a Silica Gel 60 glass plate (Merck, Darmstadt, Germany) and developed with n-butanolethanol-water (3 : 1 : 1, v/v) or n-…
Number of citations: 93 www.sciencedirect.com
HJ Van der Meulen, W Harder - Antonie van Leeuwenhoek, 1975 - Springer
… The products of enzyme action on neoagarohexaitol were detected by spraying TLC plates with. tile naphthoresorcinol reagent, which is specific for compounds containing 3,6-anhydro…
Number of citations: 95 link.springer.com
J Li, YJ Sha, DS Zilda, QS Hu, PQ He - Journal of Microbiology and …, 2014 - papersearch.net
… (NA4), neoagarobiose (NA2), or neoagarohexaitol (NA6-OL) were purchased from Sigma. The reactions of purified agarase and agar or neoagarohexaitol were carried out as 100 ml …
Number of citations: 0 papersearch.net
Y Karamanos, M Ondarza, F Bellanger… - Carbohydrate …, 1989 - Elsevier
4-O-Methyl-l-galactopyranose was found in agar preparations from Gracilaria verrucosa. Its content varied with the culture conditions and with the tissue age. Highly substituted portions …
Number of citations: 27 www.sciencedirect.com
C Nikapitiya, CH Oh, YD Lee, SK Lee… - Fisheries and Aquatic …, 2010 - koreascience.kr
An agar-degrading Agarivorans sp. AG17 strain was isolated from the red seaweed Grateloupia filicina collected from Jeju Island. A beta-agarase gene from Agarivorans sp. AG17 was …
Number of citations: 16 koreascience.kr

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